1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one

Medicinal Chemistry Building Block Structure-Activity Relationship

1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one (CAS 953898-12-9) is a heterocyclic organic compound characterized by a 1,4-diazepane (homopiperazine) ring N-substituted with a 2-methylbutanoyl group. With the molecular formula C₁₀H₂₀N₂O and a molecular weight of 184.28 g/mol, it belongs to the class of 1,4-diazepane amides.

Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
CAS No. 953898-12-9
Cat. No. B3174577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one
CAS953898-12-9
Molecular FormulaC10H20N2O
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)N1CCCNCC1
InChIInChI=1S/C10H20N2O/c1-3-9(2)10(13)12-7-4-5-11-6-8-12/h9,11H,3-8H2,1-2H3
InChIKeyOTUUVXZGTJVNFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one: Procurement and Differentiation Guide for the 1,4-Diazepane Amide Building Block


1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one (CAS 953898-12-9) is a heterocyclic organic compound characterized by a 1,4-diazepane (homopiperazine) ring N-substituted with a 2-methylbutanoyl group . With the molecular formula C₁₀H₂₀N₂O and a molecular weight of 184.28 g/mol, it belongs to the class of 1,4-diazepane amides . This compound serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, with the 1,4-diazepane scaffold recognized as a privileged structure in pharmaceutical research for the development of bioactive molecules targeting diverse therapeutic areas including cannabinoid receptors, factor Xa, T-type calcium channels, and orexin receptors .

Why Generic Substitution of 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one Is Scientifically Inadvisable


Despite the commercial availability of numerous 1,4-diazepane derivatives, direct substitution of 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one with analogs carrying different N-acyl substituents—such as the 3-methylbutanoyl isomer (CAS 923249-23-4) or simpler acetyl (CAS 61903-11-5) or butanoyl (non-methylated) variants—introduces significant risk of divergent synthetic outcomes. The 2-methylbutanoyl group imparts specific steric bulk, a chiral center (at C2 of the acyl chain), and distinct lipophilicity that directly influences downstream reactivity, intermediate crystallinity, and final compound pharmacokinetic properties . Given the documented structure-activity relationships (SAR) of 1,4-diazepane-based pharmacophores—where even subtle alkyl chain modifications alter target selectivity profiles by orders of magnitude—generic substitution without experimental validation can compromise synthetic route reproducibility and derail lead optimization campaigns [1].

Quantitative Differentiation Evidence for 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one: Comparative Data for Procurement Decisions


Structural Uniqueness: 2-Methylbutanoyl Substitution Differentiates from Common 3-Methylbutanoyl and Unbranched Acyl Analogs

1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one is structurally distinct from its commercially available constitutional isomer, 1-(1,4-diazepan-1-yl)-3-methylbutan-1-one (isovaleryl derivative; CAS 923249-23-4), due to the position of the methyl branch (C2 vs. C3 of the butanoyl chain) . Additionally, it differs from the unbranched 1-(1,4-diazepan-1-yl)butan-1-one (n-butanoyl derivative) by the presence of a chiral center at the α-position of the acyl chain . In SAR studies of homopiperazine amides, alkyl chain branching position and stereochemistry are critical determinants of receptor binding affinity and selectivity profiles [1].

Medicinal Chemistry Building Block Structure-Activity Relationship

Purity Specifications and Hazard Classification Comparison with Closest Commercially Available Analogs

1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one is commercially available at 95.0% purity from established chemical suppliers . The compound carries GHS07 hazard classification with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) statements . In comparison, the 3-methylbutanoyl isomer (CAS 923249-23-4) is also available at 95% minimum purity specification , while the hydrochloride salt form of the 3-methyl isomer (CAS 1955507-38-6) offers alternative handling and solubility characteristics [1].

Procurement Quality Control Safety Assessment

Synthetic Route Feasibility: Acylation of Protected 1,4-Diazepane with Butyryl Chloride Derivatives

The synthesis of 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one can be achieved via acylation of tert-butyl 1,4-diazepane-1-carboxylate with butyryl chloride in the presence of triethylamine and zinc chloride (ZnCl₂) in methanol at 60°C for 4 hours . This two-stage approach—protection of the 1,4-diazepane nitrogen followed by regioselective acylation—is a well-established methodology applicable to a broad range of N-acyl-1,4-diazepane derivatives . The commercial availability of both the protected precursor (tert-butyl 1,4-diazepane-1-carboxylate) and the target compound enables either in-house synthesis or direct procurement strategies depending on project scale and timeline .

Organic Synthesis Process Chemistry Amide Bond Formation

1,4-Diazepane Scaffold as a Privileged Pharmacophore Across Multiple Therapeutic Target Classes

The 1,4-diazepane (homopiperazine) scaffold is a recognized privileged structure in medicinal chemistry, with documented activity across multiple therapeutically relevant target classes including cannabinoid receptor 2 (CB2) agonists [1], factor Xa inhibitors with anticoagulant activity [2], T-type calcium channel blockers [3], dipeptidyl peptidase IV (DPP-IV) inhibitors for type 2 diabetes [4], and histamine H3 receptor antagonists [5]. 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one serves as a foundational building block for derivatization toward these target classes, leveraging the conformational flexibility and hydrogen-bonding capacity inherent to the seven-membered diazepane ring system .

Medicinal Chemistry Privileged Scaffold Target Class

Primary Research and Industrial Application Scenarios for 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one


Synthetic Intermediate for Cannabinoid Receptor 2 (CB2) Agonist Lead Optimization

1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one serves as a core building block for the synthesis of 1,4-diazepane-based CB2 agonists. Peer-reviewed studies have demonstrated that 1,4-diazepane derivatives exhibit potent CB2 agonism with excellent selectivity over CB1 receptors, and the N-acyl substituent plays a critical role in modulating metabolic stability [1]. The 2-methylbutanoyl group provides a specific steric and lipophilic profile for SAR exploration distinct from simpler acyl derivatives, enabling medicinal chemistry teams to optimize both potency and ADME properties [1].

Building Block for Serine Protease (Factor Xa) Inhibitor Development

The 1,4-diazepane scaffold is a validated pharmacophore for factor Xa inhibitors with potent anticoagulant and antithrombotic activity [2]. 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one provides a versatile starting point for introducing the 2-methylbutanoyl N-substituent, which can be further elaborated to optimize binding interactions within the factor Xa active site. This application scenario is supported by published SAR data demonstrating that N-substituent variation on the 1,4-diazepane ring directly impacts inhibitory potency and selectivity [2].

Precursor for T-Type Calcium Channel Blocker Synthesis in Neurology Research

1,4-Diazepane derivatives have been identified as potential T-type calcium channel blockers with selectivity over hERG and N-type calcium channels, positioning them as promising candidates for epilepsy, neuropathic pain, and cardiovascular disorders [3]. 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one can be employed as a key intermediate for introducing the 2-methylbutanoyl moiety onto the 1,4-diazepane nitrogen, enabling systematic exploration of the impact of N-acyl chain branching on channel subtype selectivity and in vivo efficacy [3].

Interrogate for Histamine H3 Receptor Antagonist SAR Studies

D-Amino acid homopiperazine amides, such as A-320436, are potent and selective non-imidazole histamine H3 receptor antagonists with balanced affinity for rat and human receptors and demonstrated in vivo functional antagonism [4]. The N-acyl substituent is a key determinant of H3 receptor binding affinity and selectivity [4]. 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one, with its 2-methylbutanoyl group, provides a specific acyl chain variant for SAR investigations aimed at optimizing receptor occupancy, brain penetration, and metabolic stability in CNS drug discovery programs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.